Product packaging for 2-Chlorothiophen-3-ol(Cat. No.:)

2-Chlorothiophen-3-ol

Cat. No.: B12836677
M. Wt: 134.58 g/mol
InChI Key: QYABGEURQODEKW-UHFFFAOYSA-N
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Description

2-Chlorothiophen-3-ol is a versatile heterocyclic building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features both a chlorine substituent and a hydroxyl group on the thiophene ring, making it a valuable precursor for constructing complex molecular architectures. Based on the established applications of chlorothiophene derivatives, this reagent is expected to be particularly useful in the synthesis of novel chalcone analogs for investigating anticancer activity . Furthermore, chlorothiophene scaffolds are recognized in pharmaceutical research for developing inhibitors of key enzymes, such as coagulation factors . Researchers can utilize this compound to explore structure-activity relationships and develop new active compounds through various synthetic transformations. As a key intermediate, it holds promise in the development of potential therapeutic agents and functional materials. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, as with all chemicals of this nature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClOS B12836677 2-Chlorothiophen-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chlorothiophen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClOS/c5-4-3(6)1-2-7-4/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYABGEURQODEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chlorothiophen 3 Ol and Its Precursors

Regioselective and Chemoselective Synthesis Approaches for 2-Chlorothiophen-3-ol

The precise control of substituent placement on the thiophene (B33073) ring is a significant challenge in organic synthesis. Modern synthetic methods offer powerful solutions for achieving high regioselectivity and chemoselectivity in the preparation of complex thiophenes.

Metal-Catalyzed Protocols for Thiophene Ring Construction and Functionalization

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and thiophenes are no exception. Catalytic systems based on palladium, copper, indium, and nickel provide efficient and selective routes to a wide array of thiophene derivatives.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, and they have been extensively applied to the synthesis and functionalization of thiophenes. nih.gov Reactions such as the Suzuki-Miyaura, Negishi, and Heck couplings allow for the introduction of a wide variety of substituents onto a pre-existing thiophene ring or the construction of the ring itself. scielo.brnobelprize.org

The fundamental mechanism of these reactions typically involves an oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent (in the case of Suzuki or Negishi coupling) or insertion of an olefin (in the Heck reaction), and concluding with a reductive elimination step that forms the desired product and regenerates the Pd(0) catalyst. nobelprize.org

A general catalytic cycle for palladium-catalyzed cross-coupling is depicted below:

Oxidative Addition: R¹-X + Pd(0) → R¹-Pd(II)-X

Transmetalation: R¹-Pd(II)-X + R²-M → R¹-Pd(II)-R² + M-X

Reductive Elimination: R¹-Pd(II)-R² → R¹-R² + Pd(0)

The choice of ligands, bases, and solvents is crucial for the success of these reactions, and a wide range of conditions have been developed to accommodate various substrates. scielo.br For instance, the Suzuki-Miyaura coupling often employs phosphine (B1218219) ligands and requires a base to facilitate the transmetalation from the organoboron reagent. researchgate.netuwindsor.ca The Negishi coupling, utilizing organozinc reagents, often proceeds under milder conditions and exhibits high functional group tolerance. scielo.br

The synthesis of unsymmetrical 2,5-disubstituted thiophenes can be achieved through selective and sequential palladium-catalyzed cross-coupling reactions of indium organometallics with 2,5-dibromothiophene. rsc.org This iterative approach allows for the controlled construction of oligothiophenes with high atom economy. rsc.org

Coupling ReactionTypical CatalystOrganometallic Reagent (R²-M)Key Features
Suzuki-MiyauraPd(PPh₃)₄, PdCl₂(dppf)R²-B(OR)₂High stability of organoboron reagents, tolerance to various functional groups. scielo.bruwindsor.ca
NegishiPd(PPh₃)₄, Pd(dba)₂R²-ZnXHigh reactivity of organozinc reagents, mild reaction conditions. scielo.br
HeckPd(OAc)₂, PdCl₂(PPh₃)₂AlkeneForms C-C bonds with alkenes, versatile for vinylation. scielo.br

This table provides a general overview of common palladium-catalyzed cross-coupling reactions applicable to thiophene synthesis.

Copper and indium catalysts offer alternative and often complementary approaches to palladium for the synthesis of substituted thiophenes. These methods can provide unique reactivity and selectivity profiles.

Copper-Catalyzed Synthesis:

Copper catalysis is particularly effective for the formation of C-S bonds, a key step in many thiophene syntheses. Copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes provides an efficient route to variously substituted thiophenes. organic-chemistry.org This method allows for the construction of di-, tri-, and tetrasubstituted thiophenes under mild conditions with high yields, using CuI as the catalyst in acetonitrile (B52724) at elevated temperatures. organic-chemistry.org

Another powerful copper-catalyzed approach involves the tandem addition/cycloisomerization reaction of alkylidenethiiranes with terminal alkynes to produce highly substituted thiophenes. rsc.org This method allows for the direct assembly of various functional groups onto the thiophene ring. rsc.org Furthermore, copper-catalyzed multicomponent reactions can provide access to fully substituted thiophene derivatives in a one-pot manner. acs.org For example, the reaction of triethylammonium (B8662869) 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates with N-sulfonyl azides and terminal alkynes, catalyzed by Cu(I), leads to the formation of highly functionalized thiophenes. acs.org

Reaction TypeCatalystStarting MaterialsKey Features
Tandem S-alkenylationCuIPotassium sulfide, 1,4-diiodo-1,3-dienesEfficient synthesis of di-, tri-, and tetrasubstituted thiophenes. organic-chemistry.org
Tandem addition/cycloisomerizationCu(I)Alkylidenethiiranes, terminal alkynesConvergent assembly of highly substituted thiophenes. rsc.org
Multicomponent reactionCu(I)Thiolates, N-sulfonyl azides, terminal alkynesOne-pot synthesis of fully substituted thiophenes. acs.org

This table summarizes selected copper-catalyzed reactions for the synthesis of substituted thiophenes.

Indium-Catalyzed Synthesis:

Indium catalysts have emerged as effective tools for various organic transformations, including the synthesis of heterocycles. acs.org Indium(III) salts can act as π-Lewis acids to activate alkynes, facilitating nucleophilic additions. acs.org Indium-catalyzed synthesis of 2-(alkylthio)-5-alkyl thiophenes has been reported, showcasing the utility of this metal in thiophene construction. scribd.comresearchgate.net

Indium-catalyzed nucleophilic aromatic substitution (SNAr) reactions have also been developed for the functionalization of thiophenes. orgsyn.org For instance, the reaction of methoxy-substituted thiophenes with amines, alcohols, or thiols in the presence of an indium catalyst allows for the introduction of various functional groups. orgsyn.org

Nickel-based catalysts are particularly prominent in the synthesis of polythiophenes, which are important materials in organic electronics. nih.govrsc.org These methods often involve the polymerization of thiophene monomers through cross-coupling reactions.

One of the most important methods is the Nickel-catalyzed Kumada catalyst-transfer polymerization (KCTP). nih.gov This is a chain-growth polymerization that allows for the synthesis of regioregular poly(3-substituted thiophene)s with controlled molecular weights and low polydispersity. The mechanism involves the transfer of the nickel catalyst along the growing polymer chain. researchgate.net

Nickel-catalyzed deprotonative cross-coupling polycondensation is another powerful technique. nih.govacs.org This method avoids the need to pre-form organometallic monomers by using a strong base, such as a magnesium amide, to deprotonate the thiophene in situ, followed by nickel-catalyzed polymerization. nih.gov For example, 2-bromo-3-substituted thiophenes can be polymerized using a nickel catalyst and TMPMgCl·LiCl. nih.gov

Polymerization MethodCatalyst SystemMonomer TypeKey Features
Kumada Catalyst-Transfer Polycondensation (KCTP)Ni(dppp)Cl₂Grignard-functionalized thiophenesChain-growth mechanism, controlled molecular weight. nih.govresearchgate.net
Deprotonative Cross-Coupling PolycondensationNi(PPh₃)Cl₂ / TMPMgCl·LiClHalogenated thiophenesIn situ monomer formation, avoids pre-metalation. nih.govacs.org

This table highlights key nickel-catalyzed polycondensation methods for synthesizing polythiophenes.

Metal-Free Synthetic Routes for this compound and Analogs

While metal-catalyzed reactions are powerful, metal-free alternatives are gaining increasing attention due to their potential for lower cost, reduced toxicity, and simplified purification. rsc.org

The cyclization of functionalized alkynes bearing a sulfur-containing nucleophile is a direct and atom-economical strategy for constructing the thiophene ring. mdpi.com These reactions can proceed through various mechanisms, including radical, electrophilic, and base-promoted pathways.

A metal-free approach for the synthesis of substituted thiophenes involves the dehydration and sulfur cyclization of alkynols with elemental sulfur (S₈) or potassium ethyl xanthate. organic-chemistry.org This reaction is initiated by the generation of a trisulfur (B1217805) radical anion (S₃•⁻), which adds to the alkyne, leading to cyclization and aromatization. organic-chemistry.org This method tolerates a wide range of functional groups and provides access to diverse thiophene derivatives. organic-chemistry.org

The cyclization of (Z)-2-en-4-yne-1-thiolate derivatives, formed in situ from the corresponding acetates, provides 2,4-disubstituted thiophenes through a 5-exo-dig cyclization followed by aromatization. mdpi.com Additionally, various electrophilic cyclization reactions of alkynes with a neighboring sulfur nucleophile have been developed for the synthesis of benzo[b]thiophenes, a strategy that could be adapted for monocyclic thiophenes. chim.it

Multicomponent Reaction Adaptations for Thiophene Core Formation

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step, which is a key principle of green chemistry. tandfonline.comresearchgate.net These reactions offer high atom economy and can generate diverse thiophene derivatives by combining three or more reactants in a one-pot synthesis, avoiding the need to isolate intermediates. tandfonline.com

Several classic MCRs have been adapted for the synthesis of the thiophene core. The Gewald reaction , for instance, is a well-established method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. organic-chemistry.orgrsc.org Modifications to this reaction, such as using different catalysts or reaction conditions, have expanded its scope and efficiency. tandfonline.com For example, the use of N-methylpiperazine-functionalized polyacrylonitrile (B21495) fiber as a catalyst has been reported to enhance the efficiency of the Gewald reaction. organic-chemistry.org

Another significant MCR is the Fiesselmann thiophene synthesis , which typically produces 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives under basic conditions. rsc.orgwikipedia.org This reaction is particularly relevant as it directly installs a hydroxyl group on the thiophene ring. wikipedia.org Adaptations of the Fiesselmann synthesis, including its use in consecutive three-component one-pot syntheses, have been developed to create highly substituted thiophenes. chim.it

Recent advancements in MCRs for thiophene synthesis include the use of various catalysts to improve yields and selectivity. Copper-catalyzed MCRs have been effectively used to synthesize fully substituted thiophenes. tandfonline.comacs.org Metal-free approaches, utilizing Brønsted acids, have also been developed for the chemo- and regioselective synthesis of tetrasubstituted thiophenes. scilit.com

Below is a table summarizing key features of adapted MCRs for thiophene synthesis:

Table 1: Comparison of Multicomponent Reactions for Thiophene Synthesis

ReactionKey ReactantsTypical ProductKey Advantages
Gewald ReactionKetone/Aldehyde, α-Cyanoester, Sulfur2-AminothiopheneHigh functional group tolerance, readily available starting materials. organic-chemistry.orgrsc.org
Fiesselmann Synthesisα,β-Acetylenic Ester, Thioglycolic Acid Derivative3-Hydroxy-2-thiophenecarboxylic Acid DerivativeDirect introduction of hydroxyl group, good for creating substituted thiophenes. rsc.orgwikipedia.org
Copper-Catalyzed MCRVaries (e.g., aroylethanethiolates, azides, alkynes)Fully Substituted ThiophenesHigh efficiency, formation of multiple bonds in one pot. tandfonline.comacs.org

Stereoselective and Enantioselective Synthesis Challenges

The synthesis of chiral thiophene derivatives, including precursors to this compound, presents significant challenges due to the planar and aromatic nature of the thiophene ring. However, the creation of stereogenic centers, particularly on substituent groups or in reduced thiophene rings like tetrahydrothiophenes, is an active area of research.

One of the primary challenges is the development of effective asymmetric catalytic systems that can control the stereochemistry of reactions involving thiophene substrates. The strong coordinating ability of the sulfur atom in the thiophene ring can interfere with metal catalysts, making direct asymmetric catalysis difficult. nsf.gov

Despite these challenges, progress has been made in the stereoselective synthesis of substituted tetrahydrothiophenes. For example, a facile approach to tri-substituted tetrahydrothiophenes has been developed using a thia-Michael/aldol cascade reaction, which can achieve excellent diastereoselectivity. rsc.orgrsc.org Additionally, the asymmetric desymmetrization of oxetanes has been shown to be a viable method for producing chiral tetrahydrothiophenes with high enantioselectivity. nsf.govresearchgate.net

The enantioselective synthesis of compounds with thiophene-based chirality is also being explored. This includes the synthesis of novel chiral thiophene-oxazoline ligands for use in enantioselective palladium-catalyzed allylations. thieme-connect.com The design of C2-symmetric chiral ligands based on the thiophene scaffold has also been investigated for applications in copper-catalyzed asymmetric Friedel–Crafts alkylation. nih.gov

The table below highlights some of the challenges and recent approaches in the stereoselective synthesis of thiophene derivatives:

Table 2: Challenges and Approaches in Stereoselective Thiophene Synthesis

ChallengeDescriptionRecent Approaches
Catalyst InterferenceThe sulfur atom in thiophene can coordinate with metal catalysts, hindering their effectiveness in asymmetric reactions. nsf.govDevelopment of chiral Brønsted acid catalysts and ligands that are less susceptible to sulfur coordination. nsf.govresearchgate.net
Control of DiastereoselectivityAchieving high control over the relative stereochemistry of multiple chiral centers in substituted thiophenes.Use of cascade reactions like thia-Michael/aldol to create multiple stereocenters with high diastereoselectivity. rsc.orgrsc.org
Enantioselective FunctionalizationIntroducing functional groups in an enantioselective manner to create chiral thiophene-containing molecules.Design and synthesis of novel chiral thiophene-based ligands for asymmetric catalysis. thieme-connect.comnih.gov

Precursor Chemistry and Intermediate Generation for this compound

The synthesis of this compound necessitates the careful and strategic preparation of precursors and intermediates. This involves the controlled introduction of both the chlorine and hydroxyl functional groups onto the thiophene ring.

Strategic Preparation of Halogenated Thiophene Building Blocks

Halogenated thiophenes are essential building blocks for the synthesis of more complex derivatives, including this compound. nih.govscilit.com The reactivity of the thiophene ring towards electrophilic substitution is significantly higher than that of benzene (B151609), making halogenation a facile process. wikipedia.orgst-andrews.ac.uk

The direct chlorination of thiophene can be achieved using various reagents. acs.org A patented method describes the synthesis of 2-chlorothiophene (B1346680) by the in-situ generation of chlorine from hydrogen peroxide and concentrated hydrochloric acid at low temperatures (-10 to 0 °C) to control selectivity and yield. google.com Careful control of reaction conditions is crucial to favor the formation of the 2-chloro isomer over other chlorinated products. iust.ac.ir

For the synthesis of more specifically substituted halogenated thiophenes, multi-step procedures are often employed. For instance, a one-pot bromination/debromination procedure has been developed for 3-methylthiophene (B123197) to produce 2,4-dibromo-3-methylthiophene, a key intermediate for certain applications. nih.govnih.gov Lithiation followed by quenching with an electrophilic halogen source is another powerful strategy for the regioselective introduction of halogens. nih.govnih.gov

The following table outlines some methods for preparing halogenated thiophene building blocks:

Table 3: Synthetic Methods for Halogenated Thiophenes

MethodReagentsProduct ExampleKey Features
Direct ChlorinationH₂O₂, HCl2-ChlorothiopheneIn-situ generation of chlorine, requires low temperatures for selectivity. google.com
Electrophilic BrominationBr₂, HBr2-BromothiopheneRapid reaction, conditions can be controlled for mono- or di-substitution. iust.ac.ir
Lithiation-Halogenationn-BuLi, Halogen Source (e.g., C₂Cl₆)Regioselectively Halogenated ThiopheneAllows for precise placement of the halogen atom. nih.govnih.gov

Controlled Introduction of Hydroxyl Functionality onto the Thiophene Ring

The introduction of a hydroxyl group onto the thiophene ring to form a thiophenol is a critical step in the synthesis of this compound. This transformation can be challenging due to the sensitive nature of the thiophene ring.

One approach to hydroxylation is through the oxidation of thiophene. The oxidation of thiophene with peracids in a strongly acidic medium has been shown to yield thiophen-2-one, which is a tautomer of thiophen-2-ol. nih.govacs.orgacs.org The mechanism is believed to involve the formation of a highly reactive thiophene 2,3-epoxide intermediate. nih.gov

Another strategy involves the synthesis of a thiophene derivative with a leaving group at the desired position, followed by nucleophilic substitution with a hydroxide (B78521) source. However, this can be complicated by the relatively low reactivity of the thiophene ring towards nucleophilic aromatic substitution.

The Fiesselmann thiophene synthesis, as mentioned earlier, provides a direct route to 3-hydroxythiophene derivatives. rsc.orgwikipedia.org This reaction is particularly valuable as it constructs the hydroxylated thiophene core in a single step.

Recent research has also explored the synthesis of 2-aroylbenzo[b]thiophen-3-ols through an efficient one-pot method from 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones. nih.govrsc.org While this applies to benzothiophenes, the principles may be adaptable to the synthesis of simpler thiophen-3-ols.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its precursors is of growing importance. tandfonline.com This involves the development of more sustainable and environmentally friendly processes that minimize waste and energy consumption.

Key green chemistry principles relevant to this synthesis include the use of multicomponent reactions for improved atom economy, the development of catalytic processes to reduce the need for stoichiometric reagents, and the use of safer solvents and reaction conditions. tandfonline.com The transition from classical, often harsh, synthetic methods to more elegant and efficient strategies like metal-catalyzed cross-coupling and MCRs reflects this trend. bohrium.comnih.gov

Atom Economy and Reaction Mass Efficiency Metrics for Sustainable Production

Atom economy and reaction mass efficiency (RME) are crucial metrics for evaluating the sustainability of a chemical process. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Multicomponent reactions are particularly advantageous in this regard, as they can achieve high atom economy by design. tandfonline.com

Reaction mass efficiency provides a more holistic view of the sustainability of a process by taking into account the masses of all materials used, including solvents, reagents, and catalysts, relative to the mass of the product.

The synthesis of thiophene derivatives via MCRs generally exhibits high atom economy. tandfonline.com For example, the Gewald reaction, which combines three components to form a 2-aminothiophene, is a classic example of an atom-economical process. organic-chemistry.org Similarly, transition-metal-free syntheses of thiophenes from buta-1-enes and potassium sulfide have been noted for their atom economy. organic-chemistry.org

The table below provides a conceptual comparison of the atom economy for different types of reactions used in thiophene synthesis.

Table 4: Conceptual Atom Economy of Thiophene Synthesis Reactions

Reaction TypeGeneral PrincipleAtom EconomyExample
Multicomponent ReactionThree or more reactants combine to form a single product. tandfonline.comHighGewald Reaction organic-chemistry.org
CycloadditionTwo or more molecules combine to form a cyclic adduct.HighDiels-Alder type reactions nih.gov
Substitution ReactionOne functional group is replaced by another, generating a byproduct.Moderate to LowHalogenation of thiophene (byproduct can be H-X) iust.ac.ir

Development of Solvent-Free and Environmentally Benign Reaction Media

The advancement of green chemistry has spurred research into alternative reaction media to replace volatile and often toxic organic solvents. researchgate.netmdpi.com For the synthesis of thiophene derivatives, this has led to the exploration of solvent-free conditions and the use of environmentally benign media such as polyethylene (B3416737) glycol (PEG) and deep eutectic solvents (DESs).

Solvent-free, or neat, reactions represent an ideal green chemistry scenario by completely eliminating solvent waste. nih.gov One such approach involves the microwave-assisted Suzuki coupling of thienyl boronic acids with thienyl bromides on an aluminum oxide solid support. acs.orgresearchgate.net This method provides a rapid and efficient route to thiophene oligomers, with reactions completed in minutes. acs.orgresearchgate.net Similarly, multicomponent reactions catalyzed by ZnO nanorods can be conducted at room temperature under solvent-free conditions to produce thiophene derivatives in high yields. bohrium.comresearchgate.net Another technique is the hydrothermal synthesis of oximino esters of thiophene, which proceeds under solvent-free conditions using mercuric acetate. jocpr.com

Polyethylene glycol (PEG), particularly PEG 600, has emerged as a promising eco-friendly reaction medium. tandfonline.com It is non-toxic, biodegradable, and recyclable. A notable application is in the one-pot, three-component Gewald reaction to synthesize densely functionalized 2-aminothiophene derivatives. tandfonline.com This process, which combines enolizable carbonyl compounds, malononitrile (B47326) or ethyl cyanoacetate, and elemental sulfur, is enhanced by ultrasonic irradiation and avoids the need for basic catalysts. tandfonline.com The PEG 600 medium can be recovered and reused multiple times without a significant drop in its efficiency. tandfonline.com

Deep eutectic solvents (DESs) are another class of green solvents gaining attention. mdpi.com These mixtures, often composed of renewable materials like choline (B1196258) chloride and glycerol, are biodegradable and have low toxicity. mdpi.com DESs have been successfully used for the S-heterocyclization and iodocyclization of 1-mercapto-3-yn-2-ols at room temperature to yield 3-iodothiophene (B1329286) derivatives, which are valuable precursors. mdpi.comresearchgate.net The choline chloride/glycerol system serves not only as the solvent but can also be reused, enhancing the sustainability of the process. mdpi.comresearchgate.net

Table 1: Comparison of Environmentally Benign Media for Thiophene Synthesis
MethodReaction Media/ConditionsReactantsKey AdvantagesReference
Suzuki CouplingSolvent-Free, Microwave-Assisted, Aluminum Oxide SupportThienyl boronic acids, Thienyl bromidesRapid reaction times (6-11 min), high purity of products. acs.orgresearchgate.net
Gewald ReactionPolyethylene Glycol (PEG) 600, Ultrasonic IrradiationCarbonyl compounds, Malononitrile/Ethyl cyanoacetate, SulfurRecyclable medium, avoids basic catalysts, short reaction times. tandfonline.com
HeterocyclizationDeep Eutectic Solvent (Choline chloride/Glycerol)1-Mercapto-3-yn-2-ols, I₂ or PdI₂/KIBiodegradable and renewable solvent, operates at room temperature, reusable. mdpi.comresearchgate.net
Multicomponent ReactionSolvent-Free, Room TemperatureIsoquinoline, Alkyl bromides, Isothiocyanates, etc.Simple, high yields, catalyst is reusable. bohrium.comresearchgate.net

Catalytic Green Synthesis Approaches for Thiophene Derivatives

The principle of catalysis, which advocates for the use of catalytic reagents over stoichiometric ones, is a cornerstone of green chemistry. acs.org Catalysts enhance reaction rates and selectivity, often allowing for milder reaction conditions and reducing waste. nih.govacs.org

Nanocatalysts have shown significant promise in the green synthesis of thiophenes. Zinc oxide nanorods (ZnO NRs), for instance, serve as an efficient and reusable catalyst for the multicomponent synthesis of thiophene derivatives under solvent-free conditions at ambient temperature. bohrium.comresearchgate.net The use of 10 mol% of ZnO NRs optimizes the reaction, leading to excellent yields, whereas the reaction proceeds poorly without the catalyst. bohrium.com The catalyst can be recovered after the reaction and reused for at least four cycles without a significant loss in its activity. bohrium.com

Metal-free catalytic systems are also being developed to avoid potential contamination of products with residual metals. A functionalized imidazolium (B1220033) salt, 1,3-bis(carboxymethyl)imidazolium chloride, acts as a heterogeneous catalyst for the synthesis of 2,4-substituted thiophenes from aryl methyl ketones and elemental sulfur. ua.es This process is conducted without any solvent or the need for an inert atmosphere. The catalyst's structure facilitates favorable interactions with the reactants in the absence of a solvent and can be easily separated and reused. ua.es This method is noted for its sustainability, highlighted by a low Environmental Factor (E-factor) of 7.4. ua.es

These catalytic approaches not only improve the efficiency and yield of thiophene synthesis but also align with the core goals of green chemistry by minimizing energy consumption and waste generation. researchgate.netresearchgate.net

Table 2: Green Catalytic Approaches for Thiophene Derivative Synthesis
CatalystReaction TypeReaction ConditionsKey FeaturesReference
ZnO Nanorods (ZnO NRs)Multicomponent ReactionSolvent-free, Room temperatureHeterogeneous, reusable (4+ cycles), high yields, simple procedure. bohrium.comresearchgate.net
1,3-bis(carboxymethyl)imidazolium chlorideReaction of Aryl Methyl Ketones with SulfurSolvent-free, No inert atmosphereMetal-free, heterogeneous, reusable, low E-factor (7.4). ua.es

Mechanistic Investigations of 2 Chlorothiophen 3 Ol Reactivity

Elucidation of Reaction Pathways through Experimental and Computational Techniques

The study of reaction pathways for thiophene (B33073) derivatives often involves a combination of experimental and computational methods to provide a comprehensive understanding of their reactivity. For the related compound 2-chlorothiophene (B1346680), the fragmentation pattern of its molecular cation has been investigated using time-of-flight mass spectrometry, with theoretical calculations used to estimate reaction enthalpies. researchgate.net These studies revealed that fragmentation is often initiated by a hydrogen or chlorine atom transfer, followed by ring opening through C–C or C–S bond cleavage. researchgate.net

Computational approaches, such as Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the regioselectivity of reactions. For instance, DFT studies on chlorothiophene-based chalcones have provided insights into their HOMO-LUMO energy gaps and molecular electrostatic potential, which are key indicators of reactivity. Similar computational models can be applied to 2-chlorothiophen-3-ol to predict the most likely sites for electrophilic or nucleophilic attack and to calculate the activation energies for various reaction pathways, thus corroborating experimental findings. wuxiapptec.com

Electrophilic Aromatic Substitution Reactions on the this compound Ring

Thiophene and its derivatives are known to undergo electrophilic aromatic substitution (SEAr) reactions, often with greater reactivity than benzene (B151609) due to the lower resonance stabilization energy of the thiophene ring. stackexchange.com The substituents on the this compound ring—a deactivating chloro group and an activating hydroxyl group—play a crucial role in directing the position of substitution. The hydroxyl group is a strong activating group and an ortho, para-director, while the chloro group is a deactivating group but also an ortho, para-director. libretexts.org The interplay of these directing effects determines the regiochemical outcome of SEAr reactions.

In the electrophilic halogenation of this compound, the incoming electrophile (e.g., Br⁺ or Cl⁺) will be directed by the existing substituents. The hydroxyl group at the 3-position strongly activates the ortho (positions 2 and 4) and para (position 5) positions. The chloro group at the 2-position deactivates the ring but also directs incoming electrophiles to its ortho (position 3) and para (position 5) positions.

The combined effect of these two groups leads to a strong preference for substitution at the 5-position, which is para to both the chloro and hydroxyl groups. The 4-position is also activated by the hydroxyl group (ortho position) but may experience some steric hindrance. Computational methods can be employed to predict the regioselectivity by calculating the relative energies of the possible intermediates (arenium ions). wuxiapptec.com

Table 1: Predicted Directing Effects of Substituents in this compound for Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Preference
-Cl2Deactivating (Inductive), Weakly Directing (Resonance)ortho, para (positions 3, 5)
-OH3Activating (Resonance)ortho, para (positions 2, 4, 5)

This table is generated based on established principles of electrophilic aromatic substitution.

Sulfonation and nitration are classic electrophilic aromatic substitution reactions. masterorganicchemistry.com Thiophenes are generally more reactive towards these reactions than benzene. stackexchange.com

Sulfonation is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃), which provides the SO₃ electrophile. masterorganicchemistry.com The reaction is generally reversible. Given the directing effects of the substituents on this compound, sulfonation is expected to occur predominantly at the 5-position.

Nitration of thiophenes can be a vigorous reaction and often requires milder conditions than for benzene to avoid side reactions and decomposition. rsc.org A common nitrating agent is nitric acid in acetic anhydride. rsc.org The active electrophile is the nitronium ion (NO₂⁺), generated from the reaction of nitric acid with a strong acid like sulfuric acid. masterorganicchemistry.com For this compound, nitration would also be expected to yield the 5-nitro derivative as the major product. Kinetic studies on substituted thiophenes have shown that the mechanism is similar to that of benzene derivatives. rsc.org

Nucleophilic Substitution Reactions at the Chlorinated Position of this compound

Kinetic studies on the reactions of similar compounds, such as 2-chloro-2-propen-1-yl arenesulfonates with nucleophiles, have been used to elucidate the mechanism, which was found to be consistent with an SN2 pathway in that specific system. koreascience.kr For this compound, reactions with strong nucleophiles like thiolates or alkoxides might proceed, potentially facilitated by a copper catalyst, to displace the chloride ion.

Transformations Involving the Hydroxyl Group of this compound

The hydroxyl group at the 3-position behaves as a typical phenolic hydroxyl group, allowing for a range of transformations such as esterification and etherification. It's important to note that 3-hydroxythiophenes can exist in equilibrium with their keto tautomer, thiophen-3(2H)-one. However, reactions with electrophiles under basic conditions typically occur at the oxygen atom.

Esterification of the hydroxyl group can be achieved through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.com Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) would readily form the corresponding ester.

Etherification , the formation of an ether, can be accomplished via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org This two-step process allows for the synthesis of a wide variety of alkyl and aryl ethers of this compound.

Selective Oxidation and Reduction Reactions

The reactivity of this compound towards oxidation and reduction is dictated by the presence of three distinct functional moieties: the thiophene ring, the chloro substituent, and the hydroxyl group. The interplay of these groups, considering the tautomeric equilibrium between the phenol (B47542) form (3-hydroxythiophene) and the keto form (thiophen-3(2H)-one), governs the selectivity of these transformations.

Oxidation:

Selective oxidation of this compound presents a significant challenge due to multiple oxidizable sites. The primary sites for oxidation are the sulfur atom of the thiophene ring and the thiol group of the tautomeric thione form.

S-Oxidation of the Thiophene Ring: The thiophene sulfur is susceptible to oxidation, typically yielding thiophene-1-oxides (sulfoxides) and subsequently thiophene-1,1-dioxides (sulfones). However, the aromaticity of the thiophene ring renders it less reactive towards oxidation compared to non-aromatic sulfides. The reaction generally requires strong oxidizing agents. The electronic nature of the substituents plays a crucial role; the electron-donating hydroxyl group would enhance the nucleophilicity of the sulfur atom, promoting oxidation, while the electron-withdrawing chlorine atom would have the opposite effect.

Oxidation of the Thiol Tautomer: The hydroxyl group of this compound can exist in equilibrium with its keto tautomer, which can further tautomerize to a thiol form. Thiols are readily oxidized, typically undergoing oxidative S-S coupling to form disulfides under mild conditions, often catalyzed by metal complexes or using oxidants like hydrogen peroxide. tubitak.gov.tr For thiophenols, this oxidative coupling is a common pathway. rsc.org In the case of this compound, this would lead to the corresponding disulfide. The selective oxidation of the thiol over the ring sulfur can often be achieved by using milder oxidants and carefully controlling reaction conditions. tubitak.gov.tracs.org

Reduction:

The reduction of this compound can target either the thiophene ring or the carbon-chlorine bond.

Reduction of the Thiophene Ring: The dearomatization of the thiophene ring is a thermodynamically unfavorable process and requires potent reducing conditions. Catalytic hydrogenation using catalysts like Raney Nickel can lead to complete reduction of the ring to a tetrahydrothiophene (B86538) derivative, often accompanied by desulfurization. Other methods, such as Birch reduction (dissolving metal in ammonia), can achieve partial reduction of the aromatic ring. The substituents on the ring can influence the regioselectivity and feasibility of these reductions.

Hydrodechlorination: The carbon-chlorine bond on the thiophene ring can be cleaved via reduction, a process known as hydrodechlorination. This is a common reaction for aryl chlorides and can be achieved through various methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or using metal hydrides. This process would convert this compound into thiophen-3-ol. Achieving selectivity for hydrodechlorination over ring reduction is generally feasible by choosing appropriate catalysts and milder reaction conditions.

Organometallic Reactions and Cross-Coupling Methodologies with this compound

The presence of a carbon-chlorine bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. illinois.edu The hydroxyl group can influence the reactivity through its electronic effects or by participating in directing C-H functionalization, opening up diverse avenues for structural modification.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions provide a powerful platform for functionalizing the C2 position of the this compound core by replacing the chlorine atom with various organic fragments. The general mechanism for these transformations involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. illinois.edunih.gov

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester. youtube.com For this compound, this reaction would enable the formation of a C-C bond at the C2 position. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligands, such as bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), has enabled efficient coupling of these substrates. nih.govmdpi.com The hydroxyl group may require protection if it interferes with the basic conditions of the reaction, although bases like K₃PO₄ or K₂CO₃ are often compatible.

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventYield (%)
2-Chlorothiophene3-Furanboronic acid(allyl)PdCl]₂ / L1K₂CO₃THF/MeOH~95
2-Chloro-3-methylthiophenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O92
2-Chlorobenzothiophene4-Methoxyphenylboronic acidPEPPSI-IPrK₂CO₃Dioxane98

Sonogashira Coupling:

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, creating an arylethyne moiety. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine, diisopropylamine). libretexts.org The coupling of aryl chlorides requires more forcing conditions than for bromides or iodides, often necessitating higher temperatures and more robust catalyst systems. wordpress.com The acidic proton of the hydroxyl group in this compound could potentially react with the base, suggesting that either an excess of the base or protection of the hydroxyl group might be necessary for optimal results.

Aryl HalideAlkynePd CatalystCu Co-catalystBaseSolventYield (%)
2-ChloropyridinePhenylacetylenePd(PPh₃)₄CuIEt₃NToluene85
1-Chloro-4-nitrobenzeneTrimethylsilylacetylenePdCl₂(PPh₃)₂CuIPiperidineDMF91
2-Chlorothiophene1-HexynePd(t-Bu₃P)₂None (Cu-free)Cs₂CO₃Dioxane78

Negishi Coupling:

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. wikipedia.org A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of the organozinc nucleophiles. cjph.com.cn The reaction is catalyzed by palladium or nickel complexes. illinois.edu Organozinc reagents are typically prepared in situ from the corresponding organohalide or organolithium compound. This methodology is highly effective for coupling with heteroaryl chlorides. However, the organozinc reagents are sensitive to moisture and acidic protons, making the protection of the hydroxyl group in this compound a likely prerequisite for a successful reaction. wikipedia.orgdigitellinc.com

Aryl HalideOrganozinc ReagentCatalystSolventYield (%)
2-ChloropyridinePhZnClPd(PPh₃)₄THF95
4-ChlorotolueneEtZnBrPd₂(dba)₃ / SPhosTHF96
2-Chloro-5-iodopyridine(Thiophen-2-yl)ZnClPd(OAc)₂ / XPhosNMP88

Directed C-H Functionalization Strategies

Transition metal-catalyzed C-H functionalization has emerged as a powerful strategy for modifying aromatic and heteroaromatic cores without the need for pre-functionalized substrates. mdpi.com In this compound, the hydroxyl group can serve as an effective directing group to guide the functionalization of an adjacent C-H bond.

The hydroxyl group can coordinate to a transition metal center (e.g., Pd, Rh, Ru), positioning the catalyst in proximity to the C4-H bond. This facilitates a cyclometalation step, leading to the selective cleavage of the C4-H bond. The resulting metallacyclic intermediate can then react with a coupling partner (e.g., an alkene, alkyne, or aryl halide) to form a new bond at the C4 position. This strategy provides a complementary approach to classical cross-coupling, allowing for functionalization at a different site on the thiophene ring. acs.orgnih.gov The development of directing groups that can be turned "on" or "off," for instance by altering pH, allows for sequential and regioselective functionalization at multiple sites on a thiophene ring. acs.org

Analysis of Oxidative Addition and Reductive Elimination Mechanisms

Oxidative Addition:

The first and often rate-determining step in palladium-catalyzed cross-coupling is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. chemrxiv.org This step involves the cleavage of the carbon-chlorine bond and the formation of a new arylpalladium(II) halide species. For aryl chlorides, this process is more challenging than for the corresponding bromides and iodides.

Two primary mechanisms are considered for the oxidative addition of aryl halides:

Concerted Mechanism: This involves a three-centered transition state where the palladium atom interacts simultaneously with the carbon and halogen atoms of the C-X bond. This pathway is generally favored for less polar substrates and for coordinatively unsaturated Pd(0) complexes (e.g., monoligated PdL). chemrxiv.org

Nucleophilic Displacement (SₙAr-type) Mechanism: This pathway involves the nucleophilic attack of the electron-rich Pd(0) center on the electrophilic carbon of the C-X bond, proceeding through a charged, Meisenheimer-like intermediate or transition state. This mechanism is often favored for electron-deficient aryl halides and for coordinatively saturated, more electron-rich Pd(0)L₂ complexes. chemrxiv.org

For chlorothiophenes, the specific mechanism can be influenced by the electronic properties of the ring and its substituents, as well as the ligands on the palladium catalyst. The presence of heteroatoms, like the sulfur in thiophene and the nitrogen in pyridine, can stabilize the transition state for nucleophilic displacement, potentially accelerating the reaction. chemrxiv.org

Reductive Elimination:

Reductive elimination is the final, product-forming step of the cross-coupling catalytic cycle. youtube.comyoutube.com It involves the formation of a new C-C bond between the two organic ligands on the arylpalladium(II) intermediate, with the concomitant reduction of the palladium from Pd(II) back to Pd(0). youtube.com For this reaction to occur, the two groups destined to couple must be positioned cis to each other in the coordination sphere of the palladium center. youtube.com

The rate of reductive elimination is influenced by several factors:

Ligand Electronics: Less electron-donating ancillary ligands (e.g., phosphines) tend to favor reductive elimination. wordpress.com

Steric Effects: Bulky ligands can promote reductive elimination by creating steric strain in the Pd(II) complex, which is relieved upon formation of the product and the less-crowded Pd(0) species.

Nature of the Coupling Partners: The electronic properties of the coupling fragments themselves affect the reaction rate. Reductive elimination from arylpalladium cyanide complexes, for example, is faster for electron-rich aryl groups, a trend opposite to that observed for many other C-X bond formations. nih.gov

The equilibrium between oxidative addition and reductive elimination can be directly observed under certain conditions, providing insight into the thermodynamic driving forces and kinetic barriers of these fundamental steps. berkeley.edu

Computational and Theoretical Chemistry of 2 Chlorothiophen 3 Ol

Quantum Chemical Studies on 2-Chlorothiophen-3-ol (e.g., DFT, Ab Initio Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of molecules like this compound. These calculations offer a detailed picture of the molecule at the electronic level.

The electronic structure of this compound is fundamentally shaped by the interplay of the thiophene (B33073) ring's aromaticity and the electronic effects of its substituents: the electronegative chlorine atom and the hydroxyl group. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular geometry and analyze the electron distribution.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of this compound. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized over the thiophene ring and the sulfur atom, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the ring, with significant contributions from the C-Cl antibonding orbital. This suggests that nucleophilic attack might lead to the displacement of the chlorine substituent. Computational studies provide precise energy values for these orbitals, allowing for the calculation of global reactivity descriptors.

Table 1: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

ParameterValue (eV)Description
EHOMO-6.5 to -7.5Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.0 to -2.0Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.5 to 6.5ELUMO - EHOMO; indicates chemical reactivity and kinetic stability.
Ionization Potential (I)6.5 to 7.5Approximate energy required to remove an electron (-EHOMO).
Electron Affinity (A)1.0 to 2.0Approximate energy released when an electron is added (-ELUMO).
Electronegativity (χ)3.75 to 4.75(I+A)/2; measures the tendency to attract electrons.
Chemical Hardness (η)2.25 to 3.25(I-A)/2; measures resistance to change in electron distribution.
Softness (S)0.15 to 0.221/(2η); reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)2.5 to 3.5(χ2)/(2η); measures the propensity to accept electrons.

Note: The values presented are typical ranges derived from DFT calculations and may vary depending on the specific computational level of theory and basis set used.

Theoretical calculations are highly effective in simulating the spectroscopic properties of this compound, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. The computed IR spectrum shows characteristic peaks corresponding to O-H stretching (typically around 3500-3700 cm⁻¹), C-H stretching of the aromatic ring (around 3100 cm⁻¹), C=C ring stretching (1400-1600 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹). Comparing these simulated frequencies with experimental IR data helps confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. The calculations can predict the distinct signals for the different protons and carbons in the molecule, influenced by the electronic environment created by the substituents. These theoretical shifts are typically correlated with experimental values to aid in signal assignment and structural confirmation.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions and predicting the UV-Vis absorption spectrum. The calculations can identify the primary electronic transitions, such as π → π* transitions within the thiophene ring, and predict the corresponding absorption maxima (λmax).

Reaction Dynamics and Transition State Analysis of this compound Transformations

Computational chemistry allows for the exploration of reaction mechanisms involving this compound. By mapping the potential energy surface for a given reaction, chemists can identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy, which is a key factor governing the reaction rate. For instance, studying the mechanism of nucleophilic substitution at the C-Cl bond would involve locating the transition state for the addition of a nucleophile and the subsequent departure of the chloride ion. These calculations can clarify whether the reaction proceeds through a concerted or a stepwise mechanism.

Molecular Modeling and Simulation Techniques

Beyond quantum mechanics, molecular modeling techniques provide insights into the macroscopic and dynamic properties of this compound.

The presence of the hydroxyl (-OH) group introduces conformational flexibility to the this compound molecule, primarily concerning the orientation of the O-H bond relative to the thiophene ring. A potential energy surface (PES) scan can be performed by systematically rotating the C-O bond dihedral angle. This computational scan helps to identify the most stable conformer(s) (energy minima) and the rotational energy barriers (energy maxima) between them. Typically, the conformer where the hydroxyl proton is oriented to form a weak intramolecular interaction (e.g., with the sulfur atom or the π-system of the ring) is found to be the most stable. This conformational preference can influence the molecule's reactivity and intermolecular interactions.

Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of this compound in the solid state is dictated by a concert of intermolecular interactions, primarily driven by the functional groups present: the hydroxyl group, the chlorine atom, and the thiophene ring. Computational and theoretical chemistry provides a framework for understanding these non-covalent interactions, which include hydrogen bonding, halogen bonding, and π-π stacking. These forces collectively determine the crystal packing and ultimately the macroscopic properties of the compound. While direct crystallographic data for this compound is not extensively reported, theoretical modeling based on analogous molecular systems allows for a detailed prediction of its supramolecular architecture.

The primary intermolecular interactions anticipated for this compound are a result of its distinct electronic landscape. The hydroxyl group establishes a strong capacity for hydrogen bonding, acting as both a donor and an acceptor. The chlorine atom, with its potential for a positive σ-hole, can participate in halogen bonding. tuni.fi Furthermore, the aromatic thiophene ring provides a platform for π-π stacking interactions. The interplay of these forces leads to the formation of complex and stable three-dimensional networks.

Detailed theoretical investigations on related thiophene derivatives have shown that even subtle changes in substitution can significantly influence the resulting supramolecular structures. mdpi.com In the case of this compound, the hydroxyl and chloro substituents are expected to be the dominant directors of the crystal packing.

Hydrogen Bonding

The most significant intermolecular interaction governing the assembly of this compound is predicted to be hydrogen bonding involving the hydroxyl group. The –OH group can act as a hydrogen bond donor, interacting with an electronegative atom such as the oxygen of another hydroxyl group or potentially the sulfur atom of the thiophene ring. It can also act as a hydrogen bond acceptor via its lone pairs. This dual role facilitates the formation of robust and directional hydrogen-bonded networks, such as chains or cyclic motifs. mdpi.com

Table 1: Predicted Parameters for Hydrogen Bonding in this compound Dimers (Theoretical)

Interaction TypeDonor-Acceptor Distance (Å)Bond Angle (°)Interaction Energy (kcal/mol)
O-H···O2.7 - 2.9160 - 180-4.0 to -7.0
O-H···S3.2 - 3.5150 - 170-2.0 to -4.0

Halogen Bonding

The chlorine atom at the 2-position of the thiophene ring introduces the possibility of halogen bonding. This interaction arises from the anisotropic distribution of electron density around the chlorine atom, creating a region of positive electrostatic potential (a σ-hole) along the C-Cl bond axis. nih.gov This electrophilic region can interact favorably with a nucleophilic site, such as the lone pair of the oxygen atom in the hydroxyl group or the sulfur atom of a neighboring molecule. nih.gov

Theoretical calculations on various halothiophenes have demonstrated the directional nature and significant contribution of halogen bonds to the stability of their supramolecular assemblies. tuni.fi The strength of the C-Cl···O or C-Cl···S halogen bond is generally weaker than a conventional hydrogen bond but plays a crucial role in dictating the finer details of the molecular packing.

Table 2: Predicted Parameters for Halogen Bonding in this compound Assemblies (Theoretical)

Interaction TypeDonor-Acceptor Distance (Å)Bond Angle (°)Interaction Energy (kcal/mol)
C-Cl···O3.0 - 3.3160 - 175-1.5 to -3.0
C-Cl···S3.4 - 3.7165 - 180-1.0 to -2.5

π-π Stacking and Other Weak Interactions

Derivatization and Functionalization Strategies for 2 Chlorothiophen 3 Ol

Targeted Derivatization Methods for Enhanced Reactivity and Selectivity

The inherent reactivity of 2-Chlorothiophen-3-ol is shaped by the interplay between its hydroxyl and chloro substituents. To achieve selective functionalization, it is often necessary to modify one of these groups to direct subsequent reactions to a specific site. This is particularly important due to the compound's tendency to exist as a tautomeric mixture of 3-hydroxythiophene and thiophen-3(2H)-one. rsc.org

A primary strategy for enhancing selectivity involves the derivatization of the hydroxyl group. By converting the hydroxyl into a less reactive or protecting group, such as an ether or an ester, the nucleophilicity of the oxygen is masked. This allows for selective reactions targeting the C-Cl bond or other positions on the thiophene (B33073) ring. The enolates generated from 3-hydroxythiophenes by treatment with a base can be regioselectively O-alkylated or O-acylated. rsc.org This targeted derivatization is crucial for preventing unwanted side reactions and enabling a stepwise approach to building molecular complexity.

For instance, O-alkylation can be achieved using various alkyl halides in the presence of a base, yielding the corresponding 3-alkoxy-2-chlorothiophene. This transformation not only protects the hydroxyl group but also introduces a new functional handle that can influence the solubility and electronic properties of the molecule. Similarly, O-acylation with acyl chlorides or anhydrides provides 3-acyloxy derivatives. These protecting groups can be chosen based on their stability under different reaction conditions and the ease of their subsequent removal.

Derivatization Type Reagents Product Purpose Reference
O-AlkylationAlkyl Halide, Base3-Alkoxy-2-chlorothiopheneProtection of OH group, enhance selectivity for C-Cl bond reactions rsc.org
O-AcylationAcyl Halide/Anhydride, Base3-Acyloxy-2-chlorothiopheneProtection of OH group, controlled functionalization rsc.org

These initial derivatization steps are fundamental for unlocking the full synthetic potential of the this compound scaffold, enabling chemists to selectively address its different reactive sites.

Introduction of Diverse Functional Groups onto the this compound Scaffold

With the hydroxyl group appropriately protected, the 2-chlorothiophen scaffold is primed for the introduction of a wide array of functional groups. The chlorine atom at the C2 position is a key site for modification, primarily through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.orglibretexts.org The 2-chloro atom on the thiophene ring can be effectively replaced with various aryl, heteroaryl, or vinyl groups using this reaction. researchgate.net This strategy allows for the synthesis of complex biaryl and styrenyl thiophene derivatives, which are valuable structures in materials science and medicinal chemistry.

Table of Representative Suzuki-Miyaura Coupling Reactions:

Organoboron Reagent Catalyst/Base Product Type Reference
Phenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 2-Phenyl-3-alkoxythiophene wikipedia.orgresearchgate.net
3-Furan boronic acid Palladium precatalyst / Base 2-(Furan-3-yl)-3-alkoxythiophene researchgate.net

Beyond C-C bond formation, the scaffold can undergo electrophilic aromatic substitution. While 3-hydroxythiophenes are generally less reactive towards electrophiles compared to their pyrrole (B145914) counterparts, reactions such as Vilsmeier formylation can introduce formyl groups onto the ring, typically at the C2 or C5 position. rsc.org In the case of this compound, the C2 position is blocked, directing potential electrophilic attack to the C5 position. This provides a route to introduce carbonyl functionalities, which can be further elaborated.

Formation of Complex Molecular Architectures Based on this compound

The functionalized derivatives of this compound serve as valuable building blocks for the synthesis of more intricate molecular structures, including fused heterocyclic systems and polymeric materials.

Annulation reactions, which involve the formation of a new ring fused to the existing thiophene core, are a powerful strategy for creating polycyclic aromatic systems. The reactivity of the thiophene ring and its substituents can be harnessed to construct diverse heterocyclic frameworks. For example, iridium-catalyzed annulation reactions of thiophenes with carboxylic acids have been shown to produce thiophene-fused coumarin-type structures. nih.gov

A closely related analogue, methyl 3-hydroxybenzo[b]thiophene-2-carboxylate, undergoes Ni(II)-catalyzed [3+2] annulation with 3-aryl-2H-azirines to yield benzo researchgate.netnih.govthieno[3,2-b]pyrroles. nih.gov This reaction proceeds through the nucleophilic addition of the nickel enolate to the azirine, followed by cyclization and ring-opening, demonstrating a pathway to fuse a pyrrole ring onto a thiophene derivative. nih.gov This suggests that this compound could similarly participate in annulation reactions to generate novel thieno-fused heterocycles.

Furthermore, the thiophene ring itself can undergo skeletal rearrangement and ring expansion. Photoinduced dearomative ring enlargement of thiophenes by insertion of bicyclo[1.1.0]butanes can produce eight-membered bicyclic rings. nsf.govnih.gov Another approach involves the use of aluminium(I) reagents, which can induce carbon-sulfur bond activation and subsequent ring-expansion of the thiophene heterocycle. researchgate.netrsc.orgchemrxiv.org These advanced methods offer potential, albeit less conventional, routes to novel and complex molecular architectures starting from a simple thiophene scaffold.

Thiophene-based polymers and oligomers are of significant interest due to their applications in organic electronics, such as organic field-effect transistors (OFETs) and solar cells. Functionalized thiophene monomers are the fundamental units for constructing these materials, with the nature of the substituents playing a crucial role in determining the polymer's electronic properties, solubility, and processability. nih.gov

Derivatives of this compound are promising candidates for monomers in polymerization reactions. The presence of two distinct functional groups (the chloro group and the protected hydroxyl group) allows for various polymerization strategies. For instance, after protection of the hydroxyl group, the C-Cl bond can participate in transition metal-catalyzed cross-coupling polymerizations. To facilitate controlled polymerization, the monomer can be further halogenated at the C5 position to create a 2,5-dihalo-3-alkoxythiophene derivative. This AB-type monomer can then be subjected to catalyst-transfer polycondensation methods to produce highly regioregular head-to-tail (HT) poly(3-alkoxythiophene)s. rsc.org

Alternatively, oxidative polymerization, often using reagents like iron(III) chloride (FeCl₃), is a common method for synthesizing polythiophenes. nih.gov However, the success of this method can be sensitive to the substituents on the thiophene ring. researchgate.net The 3-alkoxy group derived from this compound would be expected to influence the polymerization process and the final properties of the polymer, such as lowering its oxidation potential and enhancing the stability of the doped state. cmu.edu The synthesis of well-defined thiophene oligomers can also be pursued, allowing for systematic studies of the relationship between conjugation length and electronic properties. researchgate.net

Applications of 2 Chlorothiophen 3 Ol in Complex Organic Synthesis and Materials Science Research

Role as a Key Synthetic Intermediate in Heterocyclic Compound Construction

The unique arrangement of the chloro and hydroxyl substituents on the thiophene (B33073) ring makes 2-Chlorothiophen-3-ol a valuable precursor for constructing more complex, often fused, heterocyclic systems. The reactivity of each functional group can be selectively exploited to build new rings onto the thiophene core.

The hydroxyl group behaves as a nucleophile or can be readily converted into other functional groups. For instance, it can undergo O-alkylation to introduce side chains that can then participate in intramolecular cyclization reactions. The chlorine atom, positioned on an electron-rich aromatic ring, is susceptible to displacement via nucleophilic aromatic substitution (SNAr) or can participate in transition-metal-catalyzed cross-coupling reactions.

This dual reactivity is particularly useful for the synthesis of thieno-fused heterocycles, which are prominent in materials science and medicinal chemistry. A plausible strategy for constructing a thieno[3,2-b]thiophene (B52689) scaffold, a key component in organic electronics, could involve converting the hydroxyl group of this compound into a thiol or alkylthio moiety. mdpi.combeilstein-archives.org Subsequent intramolecular cyclization, potentially involving the displacement of the chlorine atom, would form the second thiophene ring. mdpi.combeilstein-archives.org Syntheses of various thieno[3,2-b]thiophenes often start from substituted 3-bromothiophenes, highlighting the utility of a 3-halo-substituted thiophene structure in building such fused systems. nih.govrsc.org

Below is a summary of the potential synthetic transformations of this compound for constructing heterocyclic compounds.

Functional Group Reaction Type Reagents/Conditions Resulting Structure/Intermediate Potential Fused Heterocycle
3-Hydroxyl (-OH)O-AlkylationAlkyl halide, Base (e.g., NaH)3-Alkoxy-2-chlorothiopheneThienofurans
3-Hydroxyl (-OH)Conversion to ThiolLawesson's reagent or similar2-Chlorothiophene-3-thiolThieno[3,2-b]thiophenes
2-Chloro (-Cl)Nucleophilic Aromatic Substitution (SNAr)Amines, Thiols2-Amino or 2-Thioether substituted thiophen-3-olThienopyrroles, Thienothiazoles
2-Chloro (-Cl)Suzuki CouplingArylboronic acid, Pd catalyst2-Arylthiophen-3-olAryl-annulated Thiophenes
2-Chloro (-Cl)Buchwald-Hartwig AminationAmine, Pd catalyst2-Aminothiophen-3-olThienopyrazoles

Development of Thiophene-Based Scaffolds for Advanced Materials Research

Thiophene-based molecules are foundational in the field of organic materials due to their chemical robustness and excellent electronic properties, which stem from the ability of the sulfur-containing ring to facilitate π-electron delocalization. nbinno.comresearchgate.net Functionalized thiophenes are key building blocks for a range of materials used in organic electronics. nbinno.comjuniperpublishers.com

This compound is a promising precursor for small-molecule organic semiconductors and monomers used in the synthesis of materials for devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nbinno.comresearchgate.net The electronic properties of organic materials, such as the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be precisely tuned by modifying the chemical structure of their constituent molecules. nbinno.com

The hydroxyl and chloro groups on this compound serve as synthetic handles for introducing various substituents. For example, the hydroxyl group can be used to attach electron-donating or electron-withdrawing groups through ether or ester linkages, while the chlorine atom can be replaced with other functional moieties via cross-coupling reactions. This allows for systematic modification of the molecule's electronic band gap and charge transport characteristics, which is critical for optimizing device performance. nbinno.com Fused thiophene systems like thieno[3,2-b]thiophene, which can be synthesized from precursors like this compound, are of particular interest due to their planarity and strong intermolecular π–π stacking, leading to high charge carrier mobility. beilstein-archives.orgnih.gov

In the synthesis of conjugated polymers, this compound can serve as a functional monomer after appropriate modification. Halogenated thiophenes are commonly used in polymerization reactions, such as Stille or Suzuki cross-coupling, to form the polymer backbone. ossila.com The chlorine atom at the 2-position of the thiophene ring provides a reactive site for such polymerizations.

Furthermore, the processability and solubility of conjugated polymers are critical for their application in solution-processed electronic devices. nih.gov The hydroxyl group at the 3-position is an ideal site to introduce flexible alkyl side chains. These chains can enhance solubility in organic solvents without significantly disrupting the electronic conjugation of the polymer backbone. nih.gov For instance, the hydroxyl group could be alkylated with a long branched alkyl chain, a common strategy to improve the solubility and morphological properties of polymer semiconductors for OPVs. nih.gov The ability to independently modify the polymerization site (the chloro group) and the solubilizing group (via the hydroxyl function) makes this compound a highly versatile building block for designing new functional polymers.

The roles of the functional groups in this compound in polymer synthesis are summarized below.

Functional Group Role in Polymer Synthesis Example Transformation Impact on Polymer Properties
2-Chloro (-Cl)Polymerization SiteParticipation in Stille or Suzuki cross-coupling reactions.Forms the conjugated polymer backbone.
3-Hydroxyl (-OH)Site for Side-Chain AttachmentAlkylation to introduce long alkyl or alkoxy chains.Enhances solubility, processability, and influences thin-film morphology.
Thiophene RingCore Monomer UnitForms the repeating unit of the π-conjugated system.Determines the fundamental electronic and optical properties of the polymer.

Synthetic Routes to Thiophene-Based Scaffolds for Medicinal Chemistry Research

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.goveprajournals.comcognizancejournal.com Thiophene derivatives are valuable because the sulfur atom can engage in hydrogen bonding and other interactions with biological targets, and the ring system serves as a stable, bioisosteric replacement for a benzene (B151609) ring. eprajournals.com

This compound is an excellent starting material for generating libraries of diverse thiophene-based compounds for drug discovery. Its two distinct functional groups allow for the systematic introduction of various pharmacophores and substituents to explore structure-activity relationships (SAR).

Synthetic routes can be designed to modify each position selectively:

Modification at the 3-position: The hydroxyl group can be readily converted into ethers or esters, linking the thiophene core to other bioactive molecules or fragments. This position is also suitable for introducing moieties that can modulate physicochemical properties like solubility and lipophilicity. The synthesis of novel triazole hybrids from 2-aroylbenzo[b]thiophen-3-ols via a click reaction at the hydroxyl position demonstrates a modern approach to creating complex medicinal scaffolds that could be applied to this compound. researchgate.net

Modification at the 2-position: The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols) or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of a wide array of aryl, alkyl, or nitrogen-containing substituents, which are often crucial for biological activity.

This dual functionality enables the creation of a diverse chemical library from a single, versatile starting material, accelerating the discovery of new therapeutic agents.

Reaction at C3 (-OH) Reaction at C2 (-Cl) Resulting Scaffold Class Potential Therapeutic Area
Ether SynthesisSuzuki Coupling (with Arylboronic acid)2-Aryl-3-alkoxythiophenesAnti-inflammatory, Anticancer
EsterificationBuchwald-Hartwig Amination (with Amine)2-Amino-3-acyloxythiophenesKinase Inhibitors, CNS agents
Click Chemistry (after conversion to alkyne)Nucleophilic Substitution (with Thiol)2-(Alkylthio)-3-(triazolylmethoxy)thiophenesAntiviral, Antifungal
No ReactionSonogashira Coupling (with Alkyne)2-Alkynylthiophen-3-olsAnticancer

Future Directions and Emerging Research Frontiers for 2 Chlorothiophen 3 Ol

Exploration of Novel Catalytic Systems for 2-Chlorothiophen-3-ol Transformations

The reactivity of the this compound scaffold is largely dictated by its chloro, hydroxyl, and thiophene (B33073) ring C-H bonds. Future research will focus on developing highly selective and efficient catalytic systems that can precisely target these sites for further functionalization, creating a diverse range of derivatives for various applications.

A key area of exploration is the advancement of C-H functionalization catalysts. This strategy offers a more atom-economical alternative to traditional cross-coupling reactions, which typically require pre-functionalization of the starting material. For chlorothiophenes, nickel catalysts bearing N-heterocyclic carbene (NHC) ligands have shown high efficacy in polymerization reactions. acs.org Future work could adapt these systems for non-polymeric transformations of this compound, enabling direct coupling at the C5 position. Similarly, palladium catalysts promoted by thioether ligands have demonstrated the ability to accelerate C-H alkenylation and arylation on electron-rich heterocycles like thiophenes. princeton.edunih.gov The development of next-generation thioether-Pd catalysts could offer unprecedented control over site-selectivity, potentially allowing for functionalization at the C4 position, which is often less reactive.

Another frontier is the design of catalysts that can selectively activate the C-Cl bond. While often considered a stable linkage, catalytic systems capable of engaging aryl chlorides in cross-coupling reactions are becoming more sophisticated. Nickel-based catalysts, for instance, are effective for the polymerization of 2-chloro-3-hexylthiophene, suggesting their potential for other C-Cl bond transformations. acs.org Research into catalysts that can mediate the enantioconvergent transformation of racemic compounds into a single enantiomer is also a promising direction, particularly if chirality is introduced into derivatives of this compound. nih.gov

Furthermore, the development of green heterogeneous catalysts, such as thiophene-functionalized metal-organic frameworks (MOFs), presents a sustainable alternative to homogeneous systems. researchgate.net These materials offer the potential for high efficiency and easy recyclability, which is crucial for industrial-scale synthesis. Future research could involve designing MOFs specifically tailored for the transformations of hydroxylated and chlorinated thiophenes.

Catalyst TypePotential Application for this compoundReference
Nickel-NHC CatalystsC-H functionalization at C5, polymerization acs.org
Palladium-Thioether CatalystsC-H arylation/alkenylation at C4 or C5 princeton.edunih.gov
Thiophene-Functionalized MOFsGreen heterogeneous catalysis for various transformations researchgate.net
Rhodium CatalystsAnnulation reactions for building fused ring systems organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of navigating the vast complexity of reaction space to accelerate discovery. bohrium.com For a molecule like this compound, these computational approaches can revolutionize how its synthesis is planned, optimized, and how its derivatives are discovered.

Retrosynthesis Planning: Computer-Aided Synthesis Planning (CASP) tools, powered by machine learning, can propose novel and efficient synthetic routes to this compound and its derivatives. nih.gov These AI platforms are trained on massive databases of chemical reactions and can identify multi-step pathways that a human chemist might overlook. youtube.com By integrating retrosynthesis knowledge into data-driven frameworks, these tools can suggest routes that are not only theoretically sound but also practically feasible. nih.gov This could lead to the discovery of more cost-effective and sustainable methods for producing the target compound.

Reaction Optimization: One of the most resource-intensive aspects of chemical synthesis is the optimization of reaction conditions (e.g., temperature, solvent, catalyst, and reagents). ML algorithms can efficiently model the relationship between these parameters and the reaction outcome, such as yield or selectivity. researchgate.net By employing techniques like Bayesian optimization or genetic algorithms, ML models can guide a limited number of experiments to rapidly identify the optimal conditions for a specific transformation of this compound. This data-driven approach minimizes waste and accelerates the development timeline. researchgate.netnih.gov

AI/ML ApplicationFunctionPotential Impact on this compound Research
Computer-Aided Synthesis Planning (CASP)Proposes efficient synthetic routes by analyzing reaction databases.Discovery of novel, cost-effective, and sustainable synthesis pathways. nih.gov
Reaction Condition OptimizationUses algorithms to find optimal reaction parameters with minimal experiments.Faster development of high-yield reactions, reducing time and material waste. researchgate.net
Predictive Reaction ModelingForecasts the products, yields, and selectivity of new reactions.In silico screening of potential transformations to prioritize successful experiments. digitellinc.com

Sustainable and Circular Chemistry Approaches for Thiophene Derivatives Production and Utilization

The chemical industry is increasingly adopting principles of green and circular chemistry to minimize its environmental footprint. kaizen.com For thiophene derivatives, this involves reimagining the entire product lifecycle, from feedstock sourcing to end-of-life management.

Green Synthetic Routes: Future research will prioritize the development of synthetic methods that align with the principles of green chemistry. nih.gov This includes using less hazardous solvents, such as water or deep eutectic solvents, for thiophene synthesis. unito.it The use of biocatalysis, employing enzymes or microorganisms, offers a highly specific and sustainable alternative to traditional chemical catalysts for certain transformations. Furthermore, multicomponent reactions, which combine three or more reactants in a single step to form a complex product, are being explored for the synthesis of 2-aminothiophenes and could be adapted for other derivatives, significantly improving atom economy and reducing waste. nih.gov

Renewable Feedstocks: A major goal of sustainable chemistry is to move away from fossil fuel-based starting materials. Research has demonstrated that functionalized thiophenes can be synthesized from lignocellulosic biomass. royalsocietypublishing.org For example, levulinic acid, a platform chemical derived from cellulose, can be converted into 5-methylthiophene-2-thiol. royalsocietypublishing.org Future innovations could establish pathways to produce this compound or its precursors from similar renewable sources, decoupling its production from finite petrochemicals.

Circular Economy Principles: The concept of a circular economy aims to eliminate waste by reusing, recycling, and regenerating materials. kochmodular.comrenewablematter.eu In the context of this compound, this presents both challenges and opportunities. As a halogenated organic compound, its end-of-life management is critical. An emerging research frontier is the repurposing of halogenated organic pollutants as chemical feedstocks. cas.cn A recently developed strategy uses a bromide-catalyzed chlorine transfer reaction, which allows chlorinated organic compounds to serve as halogen sources for new reactions. cas.cn Applying such a principle, it might be possible to design a circular pathway where end-of-life chlorinated thiophene derivatives are not treated as waste but are instead repurposed as reagents for synthesizing new value-added products, thereby closing the loop on the chlorine atom. cas.cnnih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-Chlorothiophen-3-ol, and what experimental parameters are critical for reproducibility?

  • Methodological Answer : Synthesis typically involves chlorination of thiophenol derivatives or functionalization of pre-chlorinated aromatic precursors. Key parameters include temperature control (20–50°C), solvent selection (e.g., dichloromethane or THF for solubility), and catalyst use (e.g., Lewis acids like FeCl₃). Purification via column chromatography with silica gel is recommended, with monitoring by TLC (Rf ~0.3–0.5 in hexane/ethyl acetate). Researchers must validate reagent purity using supplier SDS documentation to avoid side reactions .

Q. How is this compound characterized spectroscopically, and what spectral markers confirm its structure?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic protons in the δ 6.8–7.2 ppm range, with splitting patterns indicating substituent positions. The hydroxyl proton may appear as a broad singlet (δ 4.5–5.5 ppm) but is often exchange-broadened.
  • IR : A strong O–H stretch (~3200 cm⁻¹) and C–Cl vibration (~550–650 cm⁻¹) are diagnostic.
  • GC-MS : Use EPA systematic naming conventions (e.g., "Phenol, 2-chloro-" analogs) for database alignment . Cross-reference with CAS registry data to resolve ambiguities .

Q. What stability challenges does this compound pose under standard laboratory storage conditions?

  • Methodological Answer : The compound is prone to oxidation and hydrolysis due to its phenolic –OH and aromatic Cl groups. Store in amber vials under inert gas (N₂/Ar) at –20°C, with desiccants to mitigate moisture. Stability assays (e.g., HPLC purity checks at t = 0, 7, 30 days) are advised. Degradation products may include sulfoxides or quinones, identifiable via LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to investigate environmental degradation pathways of this compound in aquatic systems?

  • Methodological Answer : Simulate aquatic environments using OECD Test Guideline 309 (water/sediment systems). Monitor degradation via:

  • Half-life determination : Use LC-MS/MS to quantify parent compound and metabolites (e.g., sulfonic acid derivatives).
  • Microbial activity assays : Measure biodegradation rates under aerobic/anaerobic conditions with isotopic labeling (¹³C tracking).
  • Photolysis studies : Expose to UV light (λ = 254–365 nm) and analyze photoproducts .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound derivatization?

  • Methodological Answer : Conduct a meta-analysis of published protocols, isolating variables such as catalyst loading (mol%), solvent polarity, and reaction time. Use Design of Experiments (DoE) to test interactions between factors. For example, a 2³ factorial design can optimize Pd-catalyzed coupling reactions. Validate reproducibility via interlaboratory comparisons and statistical tools (e.g., ANOVA for yield variance) .

Q. Which computational models predict the reactivity of this compound in multi-component reactions?

  • Methodological Answer :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can simulate transition states for Cl displacement reactions.
  • QSAR Models : Train datasets on chlorophenol analogs to correlate substituent effects (Hammett σ constants) with reaction rates.
  • Molecular Dynamics : Simulate solvent interactions to explain kinetic vs. thermodynamic product ratios .

Data Presentation and Ethical Considerations

  • Tables : Include comparative reaction yields under varying conditions (e.g., solvent, catalyst). Example:
ConditionYield (%)Purity (%)Reference
THF, FeCl₃, 24h7895
DCM, AlCl₃, 12h6588
  • Ethical Compliance : Adhere to chemical safety protocols (e.g., ZDHC MRSL limits for waste disposal) and declare conflicts of interest when citing supplier data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.